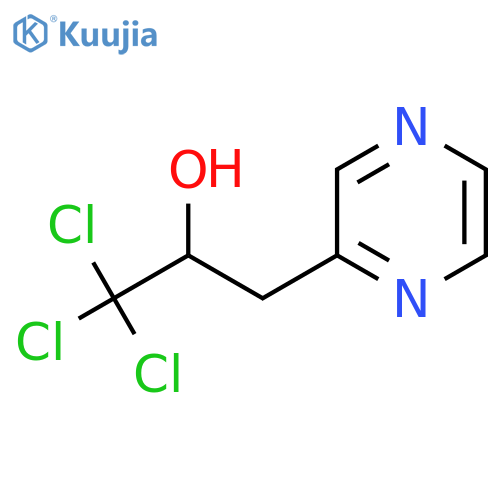Cas no 62124-85-0 (1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)

62124-85-0 structure
商品名:1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol
CAS番号:62124-85-0
MF:C7H7Cl3N2O
メガワット:241.50227856636
MDL:MFCD24849122
CID:457152
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- Pyrazineethanol, a-(trichloromethyl)-
- 1,1,1-trichloro-3-pyrazin-2-ylpropan-2-ol
- 2-Pyrazineethanol, alpha-(trichloromethyl)-
- FCH2341357
- T5603
- ST45008331
- 1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol
-
- MDL: MFCD24849122
- インチ: 1S/C7H7Cl3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4,6,13H,3H2
- InChIKey: GMPLSQQLBNJRAR-UHFFFAOYSA-N
- ほほえんだ: ClC(C(CC1C=NC=CN=1)O)(Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 162
- トポロジー分子極性表面積: 46
- 疎水性パラメータ計算基準値(XlogP): 1.4
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T130940-500mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 500mg |
$ 300.00 | 2022-06-02 | ||
| abcr | AB415021-1 g |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB415021-500 mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 500MG |
€195.40 | 2023-01-14 | ||
| TRC | T130940-1000mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 1g |
$ 480.00 | 2022-06-02 | ||
| abcr | AB415021-500mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol; . |
62124-85-0 | 500mg |
€205.00 | 2025-02-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739305-1g |
1,1,1-Trichloro-3-(pyrazin-2-yl)propan-2-ol |
62124-85-0 | 98% | 1g |
¥1246.00 | 2024-05-06 | |
| A2B Chem LLC | AJ08601-500mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08601-1g |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | >95% | 1g |
$439.00 | 2024-04-19 | |
| Ambeed | A775615-1g |
1,1,1-TRichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 95% | 1g |
$178.0 | 2024-04-18 | |
| TRC | T130940-250mg |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol |
62124-85-0 | 250mg |
$ 185.00 | 2022-06-02 |
1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
62124-85-0 (1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62124-85-0)1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol

清らかである:99%
はかる:1g
価格 ($):160.0